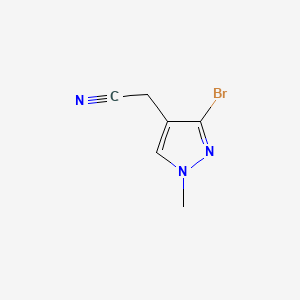
2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring, along with an acetonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1-methyl-1H-pyrazole with acetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The acetonitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the pyrazole ring.
Scientific Research Applications
2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets. The bromine atom and the acetonitrile group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile: Similar structure but with the bromine atom at the 4-position.
2-(1-methyl-1H-pyrazol-4-yl)acetonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is unique due to the presence of the bromine atom at the 3-position, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.
Properties
CAS No. |
2111571-14-1 |
|---|---|
Molecular Formula |
C6H6BrN3 |
Molecular Weight |
200.04 g/mol |
IUPAC Name |
2-(3-bromo-1-methylpyrazol-4-yl)acetonitrile |
InChI |
InChI=1S/C6H6BrN3/c1-10-4-5(2-3-8)6(7)9-10/h4H,2H2,1H3 |
InChI Key |
UBLHJBJTBNXWNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















